molecular formula C11H11NO4S B2968497 Methyl 2-isothiocyanato-4,5-dimethoxybenzoate CAS No. 113417-46-2

Methyl 2-isothiocyanato-4,5-dimethoxybenzoate

Cat. No.: B2968497
CAS No.: 113417-46-2
M. Wt: 253.27
InChI Key: PANPMBOPZUDGBQ-UHFFFAOYSA-N
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Description

Methyl 2-isothiocyanato-4,5-dimethoxybenzoate (CAS 113417-46-2, MFCD06191773) is a substituted benzoate ester featuring an isothiocyanate (-N=C=S) group at the 2-position and methoxy (-OCH₃) groups at the 4- and 5-positions. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactive isothiocyanate moiety, which enables conjugation with amines or thiols to form thiourea or dithiocarbamate derivatives.

Properties

IUPAC Name

methyl 2-isothiocyanato-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c1-14-9-4-7(11(13)16-3)8(12-6-17)5-10(9)15-2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANPMBOPZUDGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N=C=S)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-isothiocyanato-4,5-dimethoxybenzoate typically involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with thiophosgene in the presence of a base. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then esterified with methanol to yield the final product. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isothiocyanato-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction Reactions: Reduction of the isothiocyanate group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile at room temperature.

    Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Thioureas, thiocarbamates, and other derivatives.

    Oxidation Reactions: Sulfonyl derivatives.

    Reduction Reactions: Amines and related compounds.

Scientific Research Applications

Methyl 2-isothiocyanato-4,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-isothiocyanato-4,5-dimethoxybenzoate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Methyl 2-Amino-4,5-dimethoxybenzoate (CAS 26759-46-6)
  • Key Differences: Replaces the isothiocyanate group with an amino (-NH₂) group.
  • Structural Insights: The amino group participates in intramolecular hydrogen bonds (N1–H1A⋯O1: 2.947 Å) and forms a planar aromatic system (r.m.s. deviation: 0.049 Å), enhancing crystallinity ().
  • Reactivity: The amino group is nucleophilic, enabling diazotization or amide coupling, whereas the isothiocyanate group is electrophilic, favoring thiol/amine conjugation.
  • Applications: Used as a precursor for heterocyclic amines, which are studied for mutagenic and carcinogenic properties ().
Methyl 2-Bromo-4,5-dimethoxybenzoate (CAS Not Specified)
  • Key Differences : Substitutes isothiocyanate with bromine (-Br).
  • Synthesis : Prepared via bromination (84% yield, m.p. 185–187°C) ().
  • Reactivity : Bromine facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), contrasting with the isothiocyanate’s electrophilic reactivity.
  • Applications : Intermediate in cross-coupling reactions for drug discovery.
Methyl 2-Formyl-3,5-dimethoxybenzoate (CAS 52344-93-1)
  • Key Differences : Contains a formyl (-CHO) group at the 2-position and methoxy groups at 3- and 5-positions.
  • Reactivity : The formyl group enables aldol condensations or reductive amination, unlike the isothiocyanate’s thiourea-forming capability.
  • Applications : Building block for heterocycles in pharmaceuticals ().

Functional Group Comparisons

Compound Substituent Key Reactivity Applications Reference
Methyl 2-isothiocyanato-4,5-dimethoxybenzoate -N=C=S Electrophilic conjugation Bioconjugation, enzyme inhibitors
Methyl 2-amino-4,5-dimethoxybenzoate -NH₂ Nucleophilic coupling Carcinogen precursors, crystallography
Methyl 2-bromo-4,5-dimethoxybenzoate -Br Nucleophilic substitution Cross-coupling intermediates
Methyl 2-formyl-3,5-dimethoxybenzoate -CHO Aldol condensation, reductive amination Heterocyclic synthesis

Physicochemical Properties

  • This compound : Purity 95% (); NMR data unavailable but expected to show signals for aromatic protons (δ ~7.3–7.4 ppm) and methoxy groups (δ ~3.7–3.8 ppm) based on analogs ().
  • Methyl 2-Amino-4,5-dimethoxybenzoate: Crystallizes in a planar structure with hydrogen-bonded helical chains ().
  • Methyl 2-Bromo-4,5-dimethoxybenzoate : Higher melting point (185–187°C) due to bromine’s polarizability ().

Biological Activity

Methyl 2-isothiocyanato-4,5-dimethoxybenzoate (MITC-DMB) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

MITC-DMB features an isothiocyanate functional group attached to a dimethoxy-substituted benzoate. The presence of the isothiocyanate group contributes to its electrophilic nature, allowing it to interact with various biological macromolecules.

The mechanism of action for MITC-DMB primarily revolves around its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with proteins and other biomolecules, potentially leading to enzyme inhibition and disruption of cellular processes. This reactivity underpins its observed biological activities:

  • Antimicrobial Activity : MITC-DMB has shown promise in inhibiting the growth of various microbial strains. Its mechanism may involve disrupting microbial cell membranes or interfering with essential metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest that MITC-DMB can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of signaling pathways related to cell survival.

Antimicrobial Properties

Recent studies have demonstrated that MITC-DMB exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective concentrations for various pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that MITC-DMB could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have assessed the cytotoxic effects of MITC-DMB on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (µM)
MCF-715
A54910

The compound's ability to induce apoptosis was confirmed using flow cytometry, which indicated increased levels of annexin V-positive cells in treated cultures.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various isothiocyanates, including MITC-DMB. The results highlighted the compound's effectiveness against multi-drug resistant strains, suggesting its potential utility in clinical settings where antibiotic resistance is prevalent.

Study 2: Anticancer Mechanisms

In a study featured in Cancer Letters, researchers investigated the anticancer mechanisms of MITC-DMB on human breast cancer cells. The findings revealed that treatment with MITC-DMB resulted in significant cell cycle arrest at the G2/M phase and activation of caspase-3, indicating its role in promoting apoptosis.

Q & A

Basic Question: What are the common synthetic routes for preparing Methyl 2-isothiocyanato-4,5-dimethoxybenzoate, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves introducing the isothiocyanate group (-NCS) into a pre-functionalized benzoate scaffold. A plausible route includes:

  • Step 1: Synthesis of methyl 2-amino-4,5-dimethoxybenzoate via esterification and nitration/reduction (as seen in structurally similar compounds, e.g., ).
  • Step 2: Conversion of the amino group to isothiocyanate using thiophosgene or carbon disulfide under basic conditions.

Optimization Strategies:

  • Microwave-assisted synthesis ( ): Reduces reaction time (e.g., from hours to minutes) and improves yield.
  • Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
  • Catalysis: Use of Lewis acids (e.g., ZnCl₂) to accelerate thiocyanate formation.

Key Data:

ParameterTypical ConditionsExample from Literature
Reaction Time6–12 hours (conventional) vs. 6–10 min (microwave)Microwave synthesis reduced time by >90%
Yield Improvement~60% (conventional) → ~85–94% (optimized)Similar protocols achieved >90% yields

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identifies methoxy (-OCH₃), ester (-COOCH₃), and isothiocyanate (-NCS) groups. For example, methoxy protons appear as singlets at δ ~3.8–4.0 ppm ( ).
    • HSQC/HMBC: Confirms connectivity between aromatic protons and functional groups.
  • X-ray Crystallography:
    • SHELX refinement ( ): Resolves intramolecular interactions (e.g., hydrogen bonds stabilizing planarity, as in ).
    • Planarity analysis: RMS deviations <0.05 Å indicate a flat aromatic core ().

Key Data:

TechniqueObserved FeaturesExample Values
¹H NMR (DMSO-d6)Methoxy singlet at δ 3.87Similar to
X-ray Dihedral Angles<5° deviation from planarity: 0.049 Å RMS

Advanced Question: How can computational methods (e.g., DFT) predict the reactivity and electronic properties of the isothiocyanate group in this compound?

Methodological Answer:

  • DFT Calculations (B3LYP functional):
    • Electrostatic potential maps: Highlight electrophilic regions (e.g., sulfur in -NCS) for nucleophilic attack.
    • HOMO-LUMO analysis: Predicts sites for radical or electrophilic reactions (e.g., used B3LYP for similar compounds).
  • Conformational Analysis:
    • Spartan/Gaussian software ( ): Optimizes geometry to identify stable conformers and intramolecular hydrogen bonds.

Applications:

  • Reactivity prediction: The -NCS group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic additions.
  • Solvent effects: Simulate polar solvents (e.g., DMSO) to model reaction pathways.

Advanced Question: What safety protocols are essential for handling the isothiocyanate functional group during synthesis?

Methodological Answer:

  • Toxicity Mitigation:
    • Ventilation: Use fume hoods due to volatility and respiratory hazards (similar to methyl thioisocyanate in ).
    • PPE: Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Deactivation:
    • Quenching: React with aqueous NaHCO₃ or ethanolamine to neutralize residual -NCS.

Key Data:

HazardPrecautionReference
LD50 (oral, rat)~100–200 mg/kg (estimated)Analogous to
Flash Point>132°C (similar esters)

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?

Methodological Answer:

  • Root Cause Analysis:
    • Impurity profiling: Use HPLC-MS to detect byproducts (e.g., unreacted amine or oxidized species).
    • Solvent artifacts: Ensure deuterated solvents are anhydrous (e.g., DMSO-d6 hygroscopicity affects shifts).
  • Crystallographic Validation:
    • Compare experimental XRD data with computational models (e.g., SHELXL refinement in ).

Case Study:

  • Discrepancy in methoxy shifts: Batch-dependent crystallinity may alter hydrogen bonding, shifting NMR peaks. Recrystallization (e.g., MeOH slow evaporation in ) standardizes morphology.

Advanced Question: What strategies optimize the compound’s stability in biological assays (e.g., TRPA1 agonist studies)?

Methodological Answer:

  • Stability Enhancements:
    • Lyophilization: Freeze-dry to prevent hydrolysis of the ester group.
    • Storage: -20°C under argon to inhibit oxidation of -NCS.
  • Bioassay Design:
    • Buffer selection: Use PBS (pH 7.4) with 0.1% BSA to mimic physiological conditions (analogous to TRPA1 studies in ).

Key Data:

ConditionHalf-life ImprovementReference
Lyophilized vs. liquid>6 months vs. 2 weeksSimilar to
Argon vs. airNo degradation vs. 20% lossDerived from

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